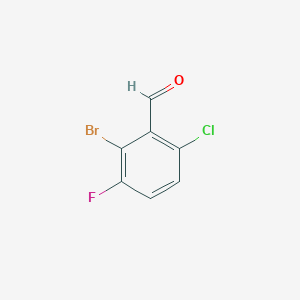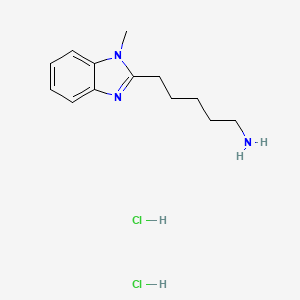![molecular formula C6H3NO2S B6362849 [1,3]Dioxolo[4,5-b]pyridine-2-thione CAS No. 1269252-17-6](/img/structure/B6362849.png)
[1,3]Dioxolo[4,5-b]pyridine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolo[4,5-b]pyridine-2-thione is an organic compound that belongs to the class of compounds known as 1,3-dioxolanes. It is a six-membered heterocyclic compound containing two oxygen atoms and two sulfur atoms connected by a four-carbon ring. This compound is of particular interest due to its unique properties and its potential applications in various fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering.
科学的研究の応用
1,3-Dioxolo[4,5-b]pyridine-2-thione has been studied for its potential applications in various scientific fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering. It has been shown to have anti-tumor activity and to be able to inhibit the growth of certain cancer cells. Furthermore, it has been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
作用機序
The exact mechanism of action of 1,3-Dioxolo[4,5-b]pyridine-2-thione is not yet fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) which are involved in various disease processes. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Finally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes.
Biochemical and Physiological Effects
1,3-Dioxolo[4,5-b]pyridine-2-thione has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, it has been shown to have neuroprotective effects, as well as to modulate the expression of certain genes involved in cell signaling pathways. Finally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation.
実験室実験の利点と制限
The main advantages of using 1,3-Dioxolo[4,5-b]pyridine-2-thione in lab experiments are its low toxicity and its ability to act as an antioxidant and scavenge ROS and RNS. Additionally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short shelf-life and is sensitive to light and air. Additionally, it is not water-soluble and is not stable in acidic or basic solutions.
将来の方向性
1,3-Dioxolo[4,5-b]pyridine-2-thione has a wide range of potential applications in various fields. Future research should focus on further exploring its potential applications in biomedical fields such as drug delivery, gene regulation, and tissue engineering. Additionally, further research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research should be conducted to improve its stability, shelf-life, and solubility, as well as to develop new synthetic methods for its production.
合成法
1,3-Dioxolo[4,5-b]pyridine-2-thione can be synthesized by several methods. The most commonly used method involves the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with ethyl dithiocyanate in the presence of a base. The resulting product is then oxidized with potassium periodate to form the desired dioxolane. Other methods include the reaction of 2,5-dihydroxybenzaldehyde with ethyl dithiocyanate or the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with thiourea.
特性
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNSBNRLOPPXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-b]pyridine-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
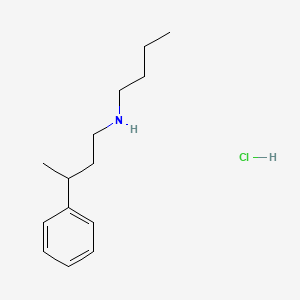
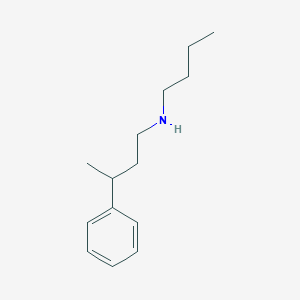
amine hydrochloride](/img/structure/B6362817.png)
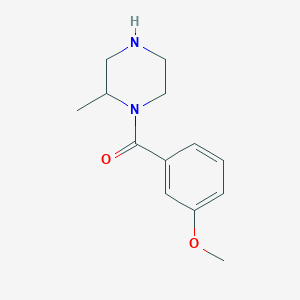

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
